

# Spectroscopic Data of N-Butylbenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Butylbenzylamine*

Cat. No.: *B105509*

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Butylbenzylamine** (CAS No: 2403-22-7), a secondary amine with applications in organic synthesis and as a building block for pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N-Butylbenzylamine**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~3.7	Singlet	2H	Benzyl CH <sub>2</sub>
~2.6	Triplet	2H	N-CH <sub>2</sub> (butyl)
~1.5	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> (butyl)
~1.3	Multiplet	2H	CH <sub>2</sub> -CH <sub>3</sub> (butyl)
~0.9	Triplet	3H	CH <sub>3</sub> (butyl)
~1.4	Singlet	1H	NH

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~140.5	Quaternary Aromatic C
~128.4	Aromatic CH
~128.1	Aromatic CH
~126.8	Aromatic CH
~54.0	Benzyl CH <sub>2</sub>
~49.5	N-CH <sub>2</sub> (butyl)
~32.2	N-CH <sub>2</sub> -CH <sub>2</sub> (butyl)
~20.6	CH <sub>2</sub> -CH <sub>3</sub> (butyl)
~14.1	CH <sub>3</sub> (butyl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-Butylbenzylamine** exhibits characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3500	Medium	N-H Stretch
~3020-3080	Medium	Aromatic C-H Stretch
~2850-2960	Strong	Aliphatic C-H Stretch
~1600, ~1495, ~1450	Medium	Aromatic C=C Bending
~1115	Medium	C-N Stretch
~735, ~695	Strong	Aromatic C-H Out-of-Plane Bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **N-Butylbenzylamine** is presented below.

m/z	Relative Intensity (%)	Assignment
163	~5	[M] <sup>+</sup> (Molecular Ion)
120	~95	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
44	~30	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

**Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.

**Sample Preparation:** Approximately 5-10 mg of **N-Butylbenzylamine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).

**Data Acquisition:**

- $^1\text{H}$  NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of  $\sim 15$  ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay may be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.

**Sample Preparation:** As **N-Butylbenzylamine** is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

**Data Acquisition:** A background spectrum of the clean salt plates is recorded first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

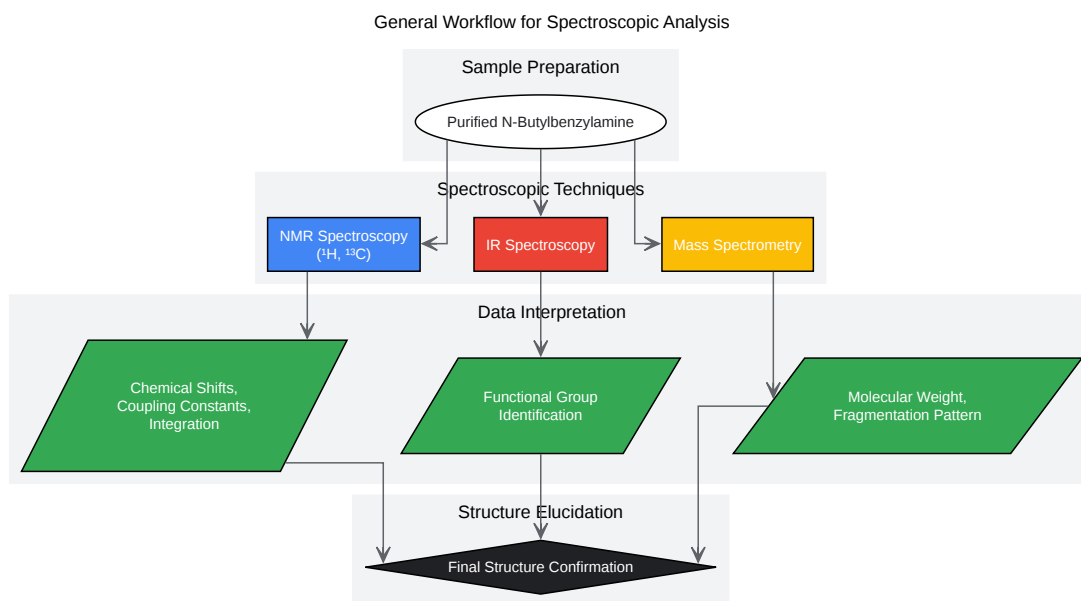
**Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Introduction: A dilute solution of **N-Butylbenzylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **N-Butylbenzylamine**.



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### *General Workflow for Spectroscopic Analysis*

This guide provides foundational spectroscopic information for **N-Butylbenzylamine**. Researchers are encouraged to consult the original data sources, such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, for further details and to view the actual spectra. The experimental protocols provided herein serve as a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

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